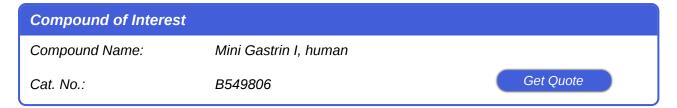


# The Biological Activity of Human Mini Gastrin I: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Human Mini Gastrin I, a truncated form of human gastrin I corresponding to amino acids 5-17, is a critical peptide hormone in gastrointestinal physiology. [1][2] Its primary biological activity is mediated through its high-affinity binding to the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor. [1] This interaction triggers a cascade of intracellular signaling events, most notably leading to the stimulation of gastric acid secretion. [3] Beyond its physiological role, Mini Gastrin I and its analogs have garnered significant interest in the field of oncology. The overexpression of the CCK2 receptor in various tumors, including medullary thyroid carcinoma, small cell lung cancer, and ovarian cancer, has positioned radiolabeled Mini Gastrin I analogs as promising agents for targeted tumor imaging and peptide receptor radionuclide therapy (PRRT). [4][5] This guide provides an in-depth overview of the biological activity of human Mini Gastrin I, detailing its receptor interactions, signaling pathways, and physiological effects, supported by quantitative data and experimental methodologies.

## **Quantitative Data Summary**

The biological activity of Mini Gastrin I and its analogs has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Receptor Binding Affinity (IC50) of Mini Gastrin I Analogs for the CCK2 Receptor



Compound/An alog	Cell Line	Radioligand	IC50 (nM)	Reference
DOTA-MGS5	A431-CCK2R	[125I][3-iodo- Tyr12,Leu15]gast rin-I	0.4 ± 0.2	[6]
DOTA-MG11	A431-CCK2R	[125I][3-iodo- Tyr12,Leu15]gast rin-I	0.9 ± 0.3	[6]
Pentagastrin	A431-CCK2R	[125I][3-iodo- Tyr12,Leu15]gast rin-I	1.0 ± 0.2	[6]
Pro-substituted Analog 1	A431-CCK2R	[125I][3-iodo- Tyr12,Leu15]gast rin-I	1.4 ± 0.6	[6]
Pro-substituted Analog 2	A431-CCK2R	[125I][3-iodo- Tyr12,Leu15]gast rin-I	0.6 ± 0.3	[6]
Pro-substituted Analog 3	A431-CCK2R	[125I][3-iodo- Tyr12,Leu15]gast rin-I	1.3 ± 0.8	[6]

Table 2: In Vitro and In Vivo Activity of Mini Gastrin I and Analogs

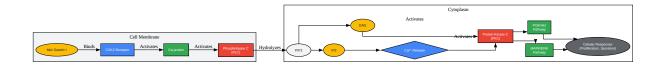


Parameter	Compound/An alog	Model System	Value	Reference
Potency (Acid Secretion)	Human Mini Gastrin I (HG-13- I)	Dogs with gastric fistulae	Potency ratio of 0.4 compared to HG-17-I	[7]
Half-life in blood	Human Mini Gastrin I (HG-13- I)	Dogs	1.8 minutes	[7]
Cellular Internalization	[111In]In-Pro- substituted Analogs	A431-CCK2R cells	>10% after 15 min, up to ≥60% after 4 h	[6]
Tumor Uptake	[177Lu]Lu-Pro- substituted Analog 1	A431-CCK2R xenografts in mice	34.72 ± 9.40 %IA/g	[8]
Tumor Uptake	[177Lu]Lu-Pro- substituted Analog 2	A431-CCK2R xenografts in mice	33.25 ± 6.34 %IA/g	[8]
Tumor Uptake	[177Lu]Lu-Pro- substituted Analog 3	A431-CCK2R xenografts in mice	28.60 ± 7.95 %IA/g	[8]

# **Signaling Pathways**

Upon binding to the CCK2 receptor, Mini Gastrin I initiates a series of intracellular signaling events. The primary pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the MAPK/ERK and PI3K/Akt signaling cascades, which are involved in cell proliferation, differentiation, and survival.





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Caption: Signaling pathway of Mini Gastrin I via the CCK2 receptor.

# **Experimental Protocols**

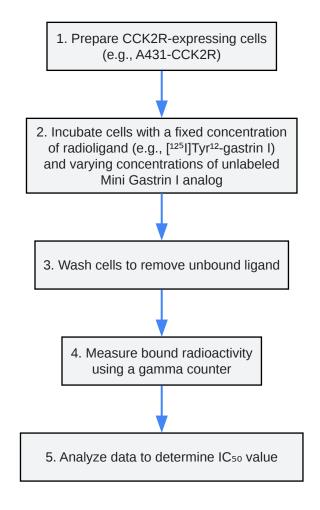
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of Mini Gastrin I.

# **Competitive Receptor Binding Assay**

This assay determines the binding affinity of Mini Gastrin I or its analogs to the CCK2 receptor by measuring their ability to compete with a radiolabeled ligand.

Workflow Diagram:





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Caption: Workflow for a competitive receptor binding assay.

#### Methodology:

- Cell Culture: Culture human epidermoid carcinoma cells stably transfected with the human
   CCK2 receptor (A431-CCK2R) in appropriate media.
- Assay Preparation: Seed cells in multi-well plates and allow them to adhere.
- Competition Reaction: Incubate the cells with a constant concentration of a radiolabeled CCK2R ligand (e.g., [125I]Tyr12-gastrin I) and a range of concentrations of the unlabeled Mini Gastrin I analog.
- Incubation: Allow the binding to reach equilibrium by incubating for a defined period at a specific temperature (e.g., 1 hour at 37°C).

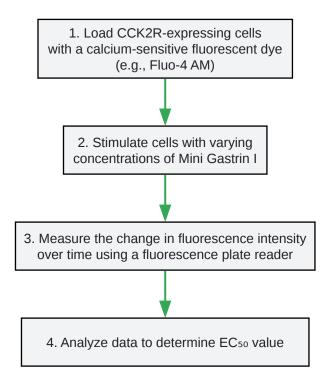


- Washing: Terminate the assay by rapidly washing the cells with ice-cold buffer to remove unbound radioligand.
- Quantification: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.

## **Intracellular Calcium Mobilization Assay**

This functional assay measures the ability of Mini Gastrin I to activate the CCK2 receptor and trigger an increase in intracellular calcium concentration.

Workflow Diagram:



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Caption: Workflow for an intracellular calcium mobilization assay.

Methodology:



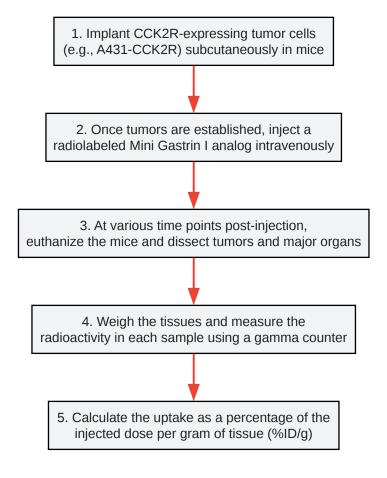
- Cell Preparation: Seed CCK2R-expressing cells (e.g., A431-CCK2R or AR42J) in a blackwalled, clear-bottom multi-well plate.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubate to allow for de-esterification of the dye within the cells.
- Stimulation: Place the plate in a fluorescence microplate reader. After establishing a baseline fluorescence reading, add varying concentrations of Mini Gastrin I to the wells.
- Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
- Data Analysis: The peak fluorescence response at each concentration is used to generate a
  dose-response curve. The EC50 value, the concentration of Mini Gastrin I that produces
  50% of the maximal response, is calculated.

## In Vivo Biodistribution Study

This study evaluates the distribution and tumor-targeting efficacy of radiolabeled Mini Gastrin I analogs in an animal model.

Workflow Diagram:





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Caption: Workflow for an in vivo biodistribution study.

#### Methodology:

- Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice) and subcutaneously implant CCK2R-expressing tumor cells. Allow tumors to grow to a suitable size.
- Radiolabeling: Label the Mini Gastrin I analog with a suitable radionuclide (e.g., 111In or 177Lu).
- Injection: Inject a known amount of the radiolabeled peptide into the tail vein of the tumorbearing mice.
- Tissue Collection: At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice. Collect blood and dissect tumors and major organs (e.g., kidneys, liver,



spleen, stomach).

- Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
- Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the assessment of tumor uptake and clearance from other tissues.

### Conclusion

Human Mini Gastrin I is a potent agonist of the CCK2 receptor, playing a key role in the regulation of gastric acid secretion. The high expression of this receptor in certain cancers has opened up new avenues for the development of Mini Gastrin I-based radiopharmaceuticals for targeted cancer diagnosis and therapy. A thorough understanding of its biological activity, underpinned by robust quantitative data and well-defined experimental protocols, is essential for advancing its clinical translation. This guide provides a comprehensive technical overview to support researchers and drug development professionals in this endeavor.

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